3-Cyano-6-methyl-2(1H)-pyridinone

Regiochemistry Milrinone intermediate 2-Pyridinone synthesis

3-Cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4), also referred to as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic 2-pyridinone bearing a nitrile at position 3 and a methyl group at position 6 (molecular formula C₇H₆N₂O, MW 134.14 g/mol, mp 293–295 °C). This compound is the established penultimate intermediate in the industrial synthesis of milrinone, a selective phosphodiesterase-3 (PDE3) inhibitor used as a positive inotropic agent for acute heart failure, and has also been employed as a precursor for N3′-pyridyl thiamine, a potent transketolase antagonist.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 4241-27-4
Cat. No. B155329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-6-methyl-2(1H)-pyridinone
CAS4241-27-4
Synonyms1,2-Dihydro-6-methyl-2-oxo-nicotinonitrile;  1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile;  2-Hydroxy-6-methylnicotinonitrile;  2-Hydroxy-6-methylpyridine-3-carbonitrile;  3-Cyano-2-hydroxy-6-methylpyridine;  3-Cyano-6-methyl-2(1H)-pyridone;  3-Cyano-
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1)C#N
InChIInChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10)
InChIKeyFIMGYEKEYXUTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4): A Critical Milrinone Intermediate and Versatile 2-Pyridinone Building Block for Procurement


3-Cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4), also referred to as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic 2-pyridinone bearing a nitrile at position 3 and a methyl group at position 6 (molecular formula C₇H₆N₂O, MW 134.14 g/mol, mp 293–295 °C) . This compound is the established penultimate intermediate in the industrial synthesis of milrinone, a selective phosphodiesterase-3 (PDE3) inhibitor used as a positive inotropic agent for acute heart failure, and has also been employed as a precursor for N3′-pyridyl thiamine, a potent transketolase antagonist [1]. Beyond its role as a pharmaceutical intermediate, the compound serves as a ligand (Hcmp) for constructing three-dimensional hydrogen-bonded copper(I) supramolecular coordination networks with anion-tunable channel architectures [2].

Why 3-Cyano-6-methyl-2(1H)-pyridinone Cannot Be Interchanged with Other 3-Cyano-2-pyridinones or Methyl-Regioisomers


The 6-methyl substitution on the 2-pyridinone ring is not a trivial structural variation; it governs both the compound's synthetic destiny and its supramolecular behavior. X-ray crystallographic evidence demonstrates that acid-induced cyclization of the key dienamide intermediate yields exclusively the 6-methyl regioisomer (3aa, i.e., 3-cyano-6-methyl-2(1H)-pyridinone) and not the 4-methyl isomer (9aa), correcting earlier misassignments in the literature [1]. Substituting the des-methyl analog (3-cyano-2(1H)-pyridinone, CAS 20577-27-9) or the 4-methyl isomer (CAS 93271-59-1) fundamentally alters the compound's reactivity in subsequent Suzuki coupling toward milrinone, its thermal stability profile, and its hydrogen-bonding capability as a ligand for metal-organic architectures [2]. The quantitative evidence below demonstrates that these differences are not interchangeable at any practical level of research or industrial procurement.

Quantitative Differentiation Evidence for 3-Cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4) vs. Closest Analogs and Alternatives


Regiochemical Fidelity: Exclusive Formation of 6-Methyl Isomer vs. 4-Methyl Isomer in 2-Pyridinone Cyclization

In the acid-catalyzed cyclization of the dienamide intermediate (1-s-cis 6aa), only 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile (3aa, the target compound) is formed. The alternative 4-methyl isomer (1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile, 9aa) — previously reported in the literature as the cyclization product — is categorically not produced, as demonstrated by single-crystal X-ray diffraction analysis of both the intermediate and the final 2-pyridinone product [1]. This corrects prior erroneous structural assignments [1]. The regiochemical outcome is dictated by the orientation of the carboxamide substituent in the s-cis vs. s-trans conformers, with planar geometries (within 0.03 Å and 0.05 Å, respectively) and distinct intermolecular hydrogen-bonding patterns in the crystal phase [1].

Regiochemistry Milrinone intermediate 2-Pyridinone synthesis X-ray crystallography

Thermal Stability and Process Robustness: 200 °C+ Melting Point Advantage Over the Des-Methyl Analog

The 6-methyl substituent dramatically elevates the melting point of the 2-pyridinone scaffold. The target compound (3-cyano-6-methyl-2(1H)-pyridinone) exhibits a melting point of 293–295 °C (decomposition ~298 °C), as consistently reported across multiple vendor certificates of analysis . In contrast, the des-methyl analog 3-cyano-2(1H)-pyridinone (CAS 20577-27-9) melts at 90–94 °C . This ~200 °C differential reflects stronger intermolecular hydrogen bonding in the solid state conferred by the combined 6-methyl and 3-cyano substitution pattern, directly impacting storage stability, drying protocols, and compatibility with high-temperature downstream reactions such as Suzuki couplings performed at reflux (~110 °C in toluene) [1].

Thermal stability Process chemistry Physicochemical properties Solid-state characterization

Milrinone Synthesis Efficiency: 72.5% Suzuki Coupling Yield Using 3-Cyano-6-methyl-2(1H)-pyridinone as the Penultimate Intermediate

The established industrial route to milrinone proceeds via Suzuki-Miyaura cross-coupling of a derivative of 3-cyano-6-methyl-2(1H)-pyridinone with 4-pyridineboronic acid. A representative patent example (CN105037261) reports that reaction of 21.3 g of the pyridinone-derived substrate with 12.9 g of 4-pyridineboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) (2.3 g) in toluene/aqueous NaOH under nitrogen reflux for 18 hours, affords 15.3 g of milrinone as a white solid, corresponding to an isolated yield of 72.5% [1]. This single-step coupling efficiency critically depends on the correct 6-methyl-3-cyano substitution pattern of the pyridinone ring; attempts using the 4-methyl isomer or the des-methyl analog fail to deliver the API [2].

Milrinone synthesis Suzuki-Miyaura coupling Cardiotonic API Process chemistry yield

Anion-Tunable Supramolecular Channel Architecture: [Cu(Hcmp)₄]X Frameworks with Two Distinct Hydrogen-Bonding Modalities

The ligand 3-cyano-6-methyl-2(1H)-pyridinone (Hcmp) reacts with copper(I) salts in acetone to yield four polymeric coordination compounds of general formula [Cu(Hcmp)₄]X, where X = ClO₄⁻ (1), BF₄⁻ (2), PF₆⁻ (3), and CF₃SO₃⁻ (4), all crystallizing in the tetragonal system [1]. The 6-methyl and 3-cyano substituents are essential for the observed head-to-tail hydrogen-bonding between pyridone N–H and C=O groups. Critically, the system exhibits an anion-size-dependent structural bifurcation: with smaller anions (ClO₄⁻, BF₄⁻), Type A hydrogen bonding generates open square channels of constant diameter aligned parallel to the c-axis, filled with aligned counteranions; with larger anions (PF₆⁻, CF₃SO₃⁻), Type B pairwise hydrogen bonding produces four independent interpenetrating diamondoid frameworks with large cavities [1]. The Cu–N bond lengths range from 1.978(4) to 1.98(1) Å across complexes 1–4, with channel cavity dimensions scaling from ~8.2 Å (complex 2) to expanded cavities exceeding 10 Å in cross-section (complexes 3 and 4) [1].

Supramolecular chemistry Copper(I) coordination polymers Crystal engineering Anion-templated channels

Downstream Biological Potency Advantage: N3-Pyridyl Thiamine Prepared from 3-Cyano-6-methyl-2(1H)-pyridinone Exhibits 10–14-Fold Greater Antiplasmodial Activity than Oxythiamine

3-Cyano-6-methyl-2(1H)-pyridinone is the key synthetic precursor for N3′-pyridyl thiamine (N3PT, CAS 13860-66-7), a potent transketolase inhibitor . In a head-to-head antiplasmodial screen against Plasmodium falciparum conducted under thiamine-free conditions, N3PT exhibited an IC₅₀ of 0.4 ± 0.1 µM, compared to oxythiamine (IC₅₀ = 5.5 ± 0.8 µM), representing an approximately 14-fold potency advantage [1]. In the presence of physiological thiamine concentrations (2.97 µM), the potency differential widened to 62-fold (N3PT IC₅₀ = 88 ± 4 µM vs. oxythiamine IC₅₀ = 5,425 ± 150 µM) [1]. Furthermore, N3PT was >17 times less cytotoxic to human foreskin fibroblasts than oxythiamine [1]. The 6-methyl-3-cyano substitution pattern of the starting pyridinone is structurally embedded in the final N3PT molecule and is essential for the observed transketolase binding affinity (Kd = 22 nM for Apo-TK) .

Antimalarial Transketolase inhibitor N3-pyridyl thiamine Thiamine analog

Defined Physicochemical Identity Enables Reliable QC Release: Multi-Source Purity and Characterization Data Across Commercial Suppliers

The target compound benefits from a well-characterized physicochemical profile that is consistently reproduced across major chemical suppliers, enabling robust incoming QC for procurement. Commercial purity specifications include: ≥97% (Sigma-Aldrich, HPLC) , ≥98% (Thermo Scientific Chemicals / Alfa Aesar, neutralization titration) , and ≥94 area% HPLC with NMR structure confirmation (TCI) . The aqueous solubility is 2.38 g/L at 20 °C , and the Beilstein registry number (BRN 120412) and MDL number (MFCD00006013) provide unambiguous database cross-referencing [1]. The pKa is predicted at 9.03 ± 0.10 [2]. In contrast, the 4-methyl isomer (CAS 93271-59-1) is available only through custom synthesis with typical purity of 95% and requires refrigerated storage (2–8 °C), indicating lower intrinsic stability .

Quality control Purity specification Physicochemical characterization Procurement specification

Evidence-Backed Application Scenarios for 3-Cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4) in Research and Industrial Procurement


GMP and Non-GMP Milrinone Intermediate Procurement for Cardiotonic API Manufacturing

As the penultimate intermediate in the established industrial route to milrinone, 3-cyano-6-methyl-2(1H)-pyridinone is the direct substrate for Suzuki-Miyaura coupling with 4-pyridineboronic acid, delivering milrinone in 72.5% isolated yield [1]. The exclusive formation of the 6-methyl regioisomer — rigorously confirmed by X-ray crystallography — ensures that this intermediate maps unambiguously to the approved API structure, a critical requirement for drug master file (DMF) submissions [2]. Procurement at ≥97% purity with certificate of analysis including HPLC, NMR, and melting point (293–295 °C) provides the necessary traceability for both R&D-scale process development and commercial batch manufacturing.

Supramolecular Crystal Engineering: Rational Design of Anion-Responsive Porous Copper(I) Frameworks

The Hcmp ligand (3-cyano-6-methyl-2(1H)-pyridinone) enables construction of hydrogen-bonded [Cu(Hcmp)₄]X coordination polymers whose three-dimensional architecture is predictably switched between open square-channel lattices (with ClO₄⁻ or BF₄⁻) and four-fold interpenetrating diamondoid networks (with PF₆⁻ or CF₃SO₃⁻) simply by varying the counteranion [3]. This anion-templated structural programmability, with channel diameters tunable from ~8.2 Å to >10 Å, is unique to the Hcmp ligand among simple 2-pyridinones and is documented with full single-crystal X-ray structure data (tetragonal system, Cu–N bond lengths 1.978–1.98 Å) [3]. Researchers in porous materials, anion sensing, and crystal engineering should specify this ligand for reproducible supramolecular assembly.

Biomedical Tool Compound Synthesis: Preparation of N3-Pyridyl Thiamine (N3PT) for Transketolase Inhibition and Antimalarial Research

3-Cyano-6-methyl-2(1H)-pyridinone serves as the starting material for synthesizing N3′-pyridyl thiamine (N3PT), a transketolase inhibitor with Kd = 22 nM for Apo-TK . The downstream compound N3PT demonstrates 14-fold greater potency against P. falciparum (IC₅₀ = 0.4 µM) than oxythiamine (IC₅₀ = 5.5 µM) under thiamine-free conditions, widening to 62-fold under physiological thiamine levels, with >17-fold lower human fibroblast cytotoxicity [4]. Research groups investigating thiamine metabolism, transketolase-dependent cancer metabolism, or antimalarial drug discovery should procure this intermediate to access a benchmark tool compound with well-characterized selectivity and in vivo efficacy data.

Chemical Biology and Medicinal Chemistry: 2-Pyridinone Scaffold Derivatization Platform

The 3-cyano-6-methyl-2(1H)-pyridinone scaffold provides a validated entry point for synthesizing libraries of 5-substituted and 6-substituted 3-cyano-2-pyridinones structurally related to cardiotonic agents [5]. The nitrile group at position 3 serves as a versatile handle for further transformation (hydrolysis to carboxamide/carboxylic acid, or tetrazole formation via [2+3] cycloaddition), while the 6-methyl group imparts the thermal stability (mp 293–295 °C) and aqueous solubility (2.38 g/L) that facilitate both solution-phase and solid-supported library synthesis . This combination of reactive functionality and robust physicochemical properties makes the compound a strategic building block for PDE3 inhibitor SAR campaigns and related heterocyclic medicinal chemistry programs.

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